4-Hydroxymethyl Loratadine

Pharmacology Drug Metabolism Impurity Profiling

4-Hydroxymethyl Loratadine is a chromatographically distinct, process-specific impurity of Loratadine essential for regulatory-compliant analytical workflows. Unlike the active parent compound or its metabolite Desloratadine, this standard enables accurate relative retention time (RRT) determination and specificity validation in stability-indicating HPLC methods. It is mandatory for USP monograph traceability in Abbreviated New Drug Applications (ANDA) and for quantifying this impurity at ~0.5% in syrup formulations. Using an incorrect isomer will cause method failure and regulatory non-compliance.

Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
CAS No. 609806-40-8
Cat. No. B194716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl Loratadine
CAS609806-40-8
Synonyms4-[8-Chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylic acid ethyl ester
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
InChIInChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
InChIKeyBCKYTUFUNAGTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymethyl Loratadine (CAS 609806-40-8): A Critical Loratadine Impurity Reference Standard for Pharmaceutical QC


4-Hydroxymethyl Loratadine (CAS 609806-40-8) is a structurally related impurity of the second-generation antihistamine Loratadine, formed as a byproduct during synthesis and specifically generated when Loratadine is formulated as a syrup [1]. It is not a pharmacologically active metabolite . Its primary value is as a certified reference standard for analytical method development, validation, and quality control (QC) in the pharmaceutical industry, particularly for Abbreviated New Drug Applications (ANDAs) [2].

Why Generic Loratadine or Desloratadine Cannot Replace 4-Hydroxymethyl Loratadine in Analytical and Impurity Profiling Studies


In-class compounds such as Loratadine, its active metabolite Desloratadine, or other related impurities (e.g., the 2-hydroxymethyl isomer) cannot be substituted for 4-Hydroxymethyl Loratadine in regulated analytical workflows. While Loratadine and Desloratadine are pharmacologically active H1 antagonists [1], 4-Hydroxymethyl Loratadine is a process-specific impurity with no therapeutic activity . Its distinct chemical structure, characterized by a hydroxymethyl group on the pyridine ring, imparts unique chromatographic retention times and mass spectrometric fragmentation patterns, which are essential for accurate identification and quantification [2]. Using an incorrect reference standard would lead to method failure, inaccurate impurity quantification, and potential non-compliance with pharmacopeial monographs and regulatory filings.

Quantitative Differentiation: 4-Hydroxymethyl Loratadine vs. Comparators in Key Performance Dimensions


Pharmacological Inactivity vs. Active Metabolite Desloratadine

Unlike the major active metabolite Desloratadine, which is a potent H1-receptor antagonist responsible for the therapeutic effect of Loratadine [1], 4-Hydroxymethyl Loratadine is confirmed to be pharmacologically inactive . This distinction is critical for its designated role as an impurity marker, not a therapeutic agent.

Pharmacology Drug Metabolism Impurity Profiling

Formation Specificity: Syrup Formulation vs. Solid Dosage Forms

4-Hydroxymethyl Loratadine is a specific degradation impurity that forms in Loratadine syrup formulations but is not a primary metabolite or a general degradation product found in all dosage forms [1]. This contrasts with other impurities that may arise from bulk synthesis. The impurity forms at a concentration of approximately 0.5% under typical syrup storage conditions [1].

Pharmaceutical Formulation Stability Studies Degradation Products

Isomeric Differentiation: 4-Hydroxymethyl vs. 2-Hydroxymethyl Loratadine

The synthesis of hydroxymethyl impurities yields a mixture of the 2- and 4-isomers, with the 2-isomer predominating at a 4:1 ratio over the 4-isomer [1]. This necessitates the use of a pure, certified reference standard for the 4-isomer to achieve accurate chromatographic separation and quantification, as the two isomers exhibit different retention times.

Synthetic Chemistry Isomerism Chromatographic Separation

Regulatory Recognition: USP Designation vs. Non-Compendial Impurities

4-Hydroxymethyl Loratadine is recognized and designated as 'Loratadine 4-Hydroxymethyl Impurity (USP)' by the United States Pharmacopeia [1]. This official recognition elevates its importance above numerous other potential process impurities, making a certified reference standard traceable to this monograph essential for ANDA submissions and commercial QC release testing.

Regulatory Compliance USP Standards Quality Control

Analytical Characterization: Multi-Method Confirmation vs. Single-Method Identification

Reputable vendors supply 4-Hydroxymethyl Loratadine with a comprehensive analytical data package, including HPLC-UV for purity determination, LC-MS for mass confirmation, and NMR for structural elucidation [1]. This multi-faceted characterization provides a higher degree of confidence in identity and purity compared to a compound identified by a single technique, reducing the risk of misidentification in critical applications.

Analytical Chemistry Method Validation HPLC LC-MS NMR

Validated Application Scenarios for Procuring 4-Hydroxymethyl Loratadine (CAS 609806-40-8)


Developing and Validating HPLC Methods for Loratadine Syrup QC Release

A QC laboratory developing a stability-indicating HPLC method for Loratadine oral solution must use 4-Hydroxymethyl Loratadine as a reference standard to establish system suitability, determine relative retention time (RRT), and validate specificity. Given its known formation at ~0.5% in syrups, accurate quantification is mandatory to ensure the product meets specification limits throughout its shelf life [1].

Preparing ANDA Submissions Requiring USP-Compliant Impurity Profiling

For a generic pharmaceutical company filing an ANDA for a Loratadine product, demonstrating control over USP-designated impurities is a core regulatory requirement. Procuring a 4-Hydroxymethyl Loratadine standard that is traceable to the USP monograph is essential for generating the comparative impurity profiling data required in Module 3.2.P.5.5 (Control of Drug Product) [2].

Investigating Root Cause of Out-of-Specification (OOS) Results in Loratadine Liquid Formulations

If a stability study shows an unexplained increase in total impurities for a Loratadine syrup, a pure standard of 4-Hydroxymethyl Loratadine is required to confirm its identity as the culprit. This targeted analysis can pinpoint the degradation pathway (i.e., oxidative hydroxymethylation) and guide formulation scientists in selecting appropriate antioxidants or package configurations to mitigate the issue.

Conducting Forced Degradation (Stress) Studies to Define Degradation Pathways

During pharmaceutical development, forced degradation studies are performed to identify potential degradation products. Spiking experiments with a 4-Hydroxymethyl Loratadine standard allow scientists to confirm that the observed impurity peak under oxidative stress conditions matches the known hydroxymethyl impurity, thereby establishing it as a key degradant and setting appropriate specification limits [3].

Technical Documentation Hub

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